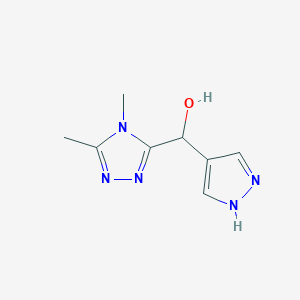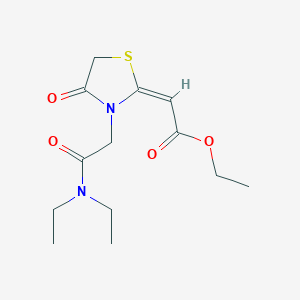
Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the diethylamino group adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with diethylamine and a thiazolidine derivative. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated to promote the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate can undergo various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Oxidation: Can yield various oxidized products depending on the conditions.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate involves its interaction with various molecular targets. The diethylamino group can interact with biological molecules, potentially affecting their function. The thiazolidine ring may also play a role in its biological activity by interacting with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Another ester with a similar structure but lacking the thiazolidine ring.
Methyl butyrate: A simpler ester used in flavorings and fragrances.
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Uniqueness
Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate is unique due to the presence of the thiazolidine ring and the diethylamino group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from simpler esters.
Propiedades
Fórmula molecular |
C13H20N2O4S |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[3-[2-(diethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H20N2O4S/c1-4-14(5-2)10(16)8-15-11(17)9-20-12(15)7-13(18)19-6-3/h7H,4-6,8-9H2,1-3H3/b12-7+ |
Clave InChI |
VUAGFVHSYZYJHV-KPKJPENVSA-N |
SMILES isomérico |
CCN(CC)C(=O)CN\1C(=O)CS/C1=C/C(=O)OCC |
SMILES canónico |
CCN(CC)C(=O)CN1C(=O)CSC1=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
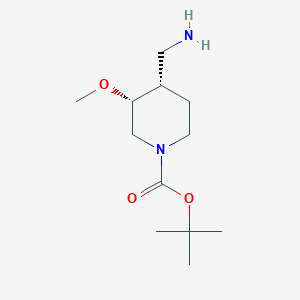
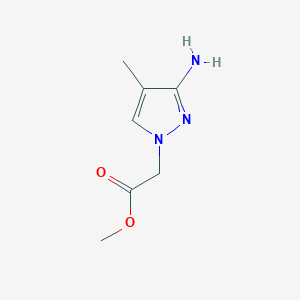
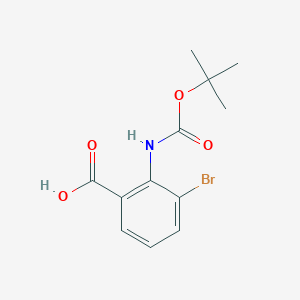
![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)
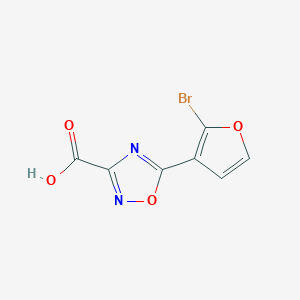
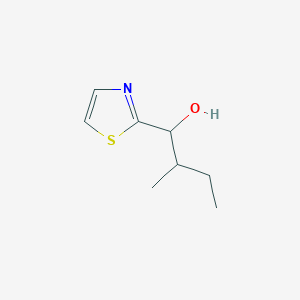
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)

